molecular formula C7H8ClNO3 B1487277 6-(Hydroxymethyl)pyridine-2-carboxylic acid hydrochloride CAS No. 2137823-83-5

6-(Hydroxymethyl)pyridine-2-carboxylic acid hydrochloride

Cat. No. B1487277
M. Wt: 189.59 g/mol
InChI Key: XEOWZRYEJVSKQK-UHFFFAOYSA-N
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Description

6-(Hydroxymethyl)pyridine-2-carboxylic acid, also known as 6-Hydroxypicolinic acid, is a derivative of picolinic acid . It exhibits enol-keto tautomerism and has potential complexing ability via N,O-chelation or N,O,O-chelation .

Scientific Research Applications

1. Synthesis of Metal Complexes

  • Application Summary: This compound has been used in the synthesis of new pincer ligand, 6-hydroxymethylpyridine-2-carboxylic acid methyl ester, HL, and its bipositive, tripositive and uranyl metal complexes .
  • Methods of Application: The complexes were synthesized and characterized by elemental and thermal analyses, IR, diffuse reflectance and 1 H NMR spectra, molar conductance and magnetic moment measurements .
  • Results or Outcomes: The downfield shift of the aliphatic OH signal (from 3.87 vs. 2.96 ppm in the ligand) upon complexation indicates the coordination by protonated aliphatic OH group . The thermal behaviour of the complexes has been studied and different thermodynamic parameters are calculated using Coats-Redfern method .

2. Catalyst for Rapid Multi-component Synthesis

  • Application Summary: Pyridine-2-carboxylic acid, which is structurally similar to 6-(Hydroxymethyl)pyridine-2-carboxylic acid, has been used as an efficient catalyst for the rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones .
  • Methods of Application: The multi-component reaction of aldehydes, 1,3-cyclodiones and 5-amino-1-phenyl-pyrazoles regioselectively produced pyrazolo[3,4-b]quinolinones in excellent yield (84–98%) .
  • Results or Outcomes: This newly designed protocol very quickly constructed products conventionally under milder conditions .

3. Biocatalytic Synthesis

  • Application Summary: This compound has been used in the efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis .
  • Methods of Application: The specific methods of application are not detailed in the source, but typically, whole-cell biocatalysis involves the use of living cells or their components (e.g., enzymes) to catalyze chemical reactions .
  • Results or Outcomes: This biocatalytic route offers a simpler and more sustainable alternative to multistep organic synthesis protocols .

4. Designing Drugs

  • Application Summary: Piperidines, which are structurally similar to 6-(Hydroxymethyl)pyridine-2-carboxylic acid, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
  • Methods of Application: The specific methods of application are not detailed in the source, but typically, drug design involves the use of these compounds in the synthesis of various pharmaceuticals .
  • Results or Outcomes: Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

5. Synthesis of Various Piperidine Derivatives

  • Application Summary: Piperidines, which are structurally similar to 6-(Hydroxymethyl)pyridine-2-carboxylic acid, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
  • Methods of Application: The specific methods of application are not detailed in the source, but typically, drug design involves the use of these compounds in the synthesis of various pharmaceuticals .
  • Results or Outcomes: More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .

6. Synthesis of Biologically Active Piperidines

  • Application Summary: Piperidines, which are structurally similar to 6-(Hydroxymethyl)pyridine-2-carboxylic acid, are used in the synthesis of biologically active piperidines .
  • Methods of Application: The specific methods of application are not detailed in the source, but typically, drug design involves the use of these compounds in the synthesis of various pharmaceuticals .
  • Results or Outcomes: The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Safety And Hazards

6-(Hydroxymethyl)pyridine-2-carboxylic acid is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . Safety measures include avoiding breathing mist, gas, or vapours, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

6-(hydroxymethyl)pyridine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3.ClH/c9-4-5-2-1-3-6(8-5)7(10)11;/h1-3,9H,4H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEOWZRYEJVSKQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C(=O)O)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Hydroxymethyl)pyridine-2-carboxylic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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